5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core linked to a pyridazinyl-piperazine moiety. This compound is of significant interest due to its potential pharmacological and industrial applications.
Mechanism of Action
Target of Action
Compounds with the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .
Mode of Action
These compounds often function as electron donor-acceptor (D-A) systems . The benzo[c][1,2,5]thiadiazole motif serves as an electron acceptor group, and its optoelectronic and photophysical properties can be modified by varying the electron donor groups .
Biochemical Pathways
The specific biochemical pathways affected by these compounds would depend on their exact chemical structure and the nature of the electron donor groups attached to the benzo[c][1,2,5]thiadiazole motif .
Result of Action
The molecular and cellular effects of these compounds can vary widely, depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as light conditions, given their potential use in photovoltaics and as photocatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, including cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This process provides access to the pharmacologically active pyridazinone derivatives.
Industrial Production Methods
the synthesis likely involves scalable reactions such as Sonogashira coupling, which is known for its robustness and efficiency in producing heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and exhibit comparable biological activities.
Phenylpyrazoles: Known for their pharmacological properties, these compounds also contain a pyrazole ring linked to a phenyl group.
Uniqueness
What sets 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole apart is its unique combination of a benzothiadiazole core with a pyridazinyl-piperazine moiety.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETXWSRULABIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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